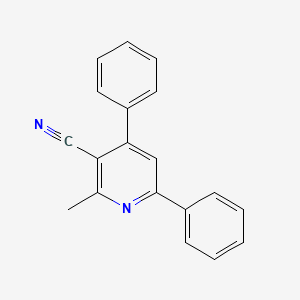

2-Methyl-4,6-diphenylnicotinonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4,6-diphenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2/c1-14-18(13-20)17(15-8-4-2-5-9-15)12-19(21-14)16-10-6-3-7-11-16/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIMBGTWIHWDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Methyl 4,6 Diphenylnicotinonitrile and Its Derivatives

Multicomponent Reaction Strategies for Nicotinonitrile Core Construction

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a product containing the essential parts of all starting materials, are a highly efficient method for constructing the complex nicotinonitrile core. tcichemicals.com These one-pot syntheses are advantageous due to their operational simplicity, time and energy savings, and reduction in waste compared to traditional multi-step syntheses. caltech.edu For nicotinonitrile derivatives, a common MCR approach involves the reaction of an aldehyde, a ketone or its enamine equivalent, a compound with an active methylene (B1212753) group (like malononitrile), and an ammonia (B1221849) source, typically ammonium (B1175870) acetate (B1210297). rsc.org

Solvent-Free and Aqueous Media Approaches

In line with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of hazardous organic solvents. Solvent-free, or neat, reaction conditions represent an ideal approach, offering benefits such as simplified work-up procedures, reduced environmental impact, and often, enhanced reaction rates. mdpi.com The synthesis of various nicotinonitrile derivatives has been successfully achieved under solvent-free conditions, typically by heating a mixture of the reactants. mdpi.comnih.gov For instance, a four-component reaction of 3-oxo-3-phenylpropanenitrile, an appropriate aldehyde, an acetophenone (B1666503) derivative, and ammonium acetate at 110 °C without any solvent affords the desired nicotinonitrile products in excellent yields, ranging from 68–90%. nih.gov

Water has also been explored as a benign and environmentally friendly reaction medium for these syntheses. mdpi.com The unique properties of water, such as its high polarity and ability to facilitate hydrophobic interactions, can promote certain organic reactions.

Table 1: Comparison of Solvent-Free and Aqueous Media Approaches for Nicotinonitrile Synthesis

| Reactants | Conditions | Yield | Reference |

|---|---|---|---|

| Aromatic Aldehyde, Malononitrile (B47326), Acetophenone, Ammonium Acetate | Solvent-free, 100 °C | High | rsc.org |

| 3-Oxo-3-phenylpropanenitrile, Aldehyde, Acetophenone, Ammonium Acetate | Solvent-free, 110 °C, Catalyst | 68–90% | nih.gov |

| Chalcone (B49325), Malononitrile, Ammonium Acetate | Aqueous media | Good | mdpi.com |

Microwave and Ultrasound-Assisted Synthesis Protocols

To further enhance the efficiency of nicotinonitrile synthesis, non-conventional energy sources like microwave irradiation and ultrasound have been employed. mdpi.com Microwave-assisted organic synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. This technique often results in dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. mdpi.com Ultrasound-assisted synthesis is noted for being an eco-friendly method that can significantly shorten reaction times and improve yields under mild conditions.

Catalytic Systems in the Synthesis of 2-Methyl-4,6-diphenylnicotinonitrile Analogs

The use of catalysts is crucial for optimizing the synthesis of nicotinonitrile derivatives, often leading to higher yields, shorter reaction times, and milder reaction conditions. Research has focused on both homogeneous and heterogeneous catalytic systems, with a particular emphasis on developing sustainable and recyclable catalysts.

Organocatalysis and Metal-Organic Framework (MOF) Catalysts

Organocatalysis involves the use of small, metal-free organic molecules to catalyze chemical transformations. nih.govmdpi.com These catalysts operate through various activation modes, including the formation of covalent intermediates (like iminium or enamine ions) or through non-covalent interactions such as hydrogen bonding. nih.gov

Metal-Organic Frameworks (MOFs) have emerged as highly versatile catalysts due to their unique structural features, including high surface areas, tunable porosity, and the presence of catalytically active metal sites or functionalized organic linkers. nih.govmdpi.com A novel nanomagnetic MOF, Fe3O4@MIL-53(Al)-N(CH2PO3)2, has been developed for the synthesis of nicotinonitrile derivatives. nih.gov This MOF acts as a porous acidic catalyst, effectively facilitating the four-component reaction under solvent-free conditions. nih.gov The high density of active sites within the MOF structure contributes to its excellent catalytic performance. nih.govacs.org

Heterogeneous Catalysis and Recoverable Systems

A major advantage of solid-phase catalysts is their classification as heterogeneous catalysts, which allows for easy separation from the reaction mixture and subsequent reuse. acs.org This is a key principle of green chemistry, as it reduces waste and lowers costs. The aforementioned Fe3O4@MIL-53(Al)-N(CH2PO3)2 is an excellent example of a recoverable system. nih.gov By incorporating a magnetic Fe3O4 nanoparticle core, the catalyst can be efficiently removed from the reaction vessel using an external magnet. rsc.orgnih.gov This catalyst has demonstrated good recyclability and reusability over several cycles without a significant loss of activity. nih.govresearchgate.net Other magnetically recoverable nanocatalysts have also been successfully employed in the synthesis of various pyridine (B92270) derivatives, underscoring the potential of this approach. rsc.orgresearchgate.net

Table 2: Overview of Catalytic Systems for Nicotinonitrile Synthesis

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | Fe3O4@MIL-53(Al)-N(CH2PO3)2 | High yield, short reaction time, heterogeneous, magnetically recoverable. | nih.govacs.org |

| Nanomagnetic Catalyst | SrFe12O19 | Solvent-free conditions, effective for multicomponent reactions. | rsc.org |

| Layered Double Hydroxide (LDH) Nanocatalyst | LDH@...BDSA@Cu | High efficiency, catalyst recyclability, solvent-free. | researchgate.net |

Elucidation of Reaction Mechanisms in Nicotinonitrile Formation

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and designing new synthetic routes. The multicomponent synthesis of nicotinonitriles is believed to proceed through a cascade of reactions. One widely accepted pathway for the formation of related 2-amino-4,6-diaryl-nicotinonitriles begins with the synthesis of a chalcone intermediate from an aldehyde and an acetophenone. mdpi.com This is followed by the Michael addition of a nitrile-containing species, such as malononitrile, to the chalcone. The resulting adduct then undergoes cyclization and aromatization to yield the final pyridine ring. mdpi.comnih.gov

Recent studies utilizing advanced catalysts have proposed a "cooperative vinylogous anomeric-based oxidation (CVABO)" mechanism for the final aromatization step. nih.govresearchgate.netresearchgate.net A plausible mechanistic sequence for a four-component reaction catalyzed by an acidic MOF can be outlined as follows: nih.gov

The catalyst activates the aldehyde and the active methylene group of a starting material like 3-oxo-3-phenylpropanenitrile. These components then react to form an enol intermediate (Intermediate I).

Simultaneously, ammonia generated from ammonium acetate reacts with the activated acetophenone to form an enamine (Intermediate II).

A reaction between Intermediate I and Intermediate II leads to a larger, acyclic intermediate (Intermediate III).

This intermediate then undergoes intramolecular cyclization, followed by dehydration and oxidation (aromatization), to afford the stable nicotinonitrile ring system.

This mechanistic pathway highlights the synergistic role of the catalyst in activating multiple substrates and guiding them through a complex reaction cascade to the desired product. nih.gov

Cooperative Vinylogous Anomeric-Based Oxidation Pathways

A key mechanistic feature in the modern synthesis of various nicotinonitrile derivatives is the Cooperative Vinylogous Anomeric-Based Oxidation (CVABO) . This concept has been identified as the final, aromatization step in several multicomponent syntheses of substituted pyridines. acs.orgnih.gov The CVABO mechanism is particularly relevant in four-component reactions that utilize starting materials such as acetophenone derivatives, various aldehydes, an active methylene nitrile (like 3-oxo-3-phenylpropanenitrile), and ammonium acetate. acs.orgnih.gov

In these reactions, various intermediates are formed, which eventually lead to a dihydropyridine-like structure. The final step is the oxidation of this intermediate to the aromatic nicotinonitrile product. The CVABO pathway provides a rational mechanism for this transformation. researchgate.net Research has shown that this oxidation step is crucial for the successful synthesis of the target molecules. researchgate.net The efficiency of this pathway can be influenced by the choice of catalyst, with various systems, including nanomagnetic metal-organic frameworks and H-bond magnetic catalysts, being developed to facilitate this reaction under green conditions (e.g., solvent-free). nih.govnih.gov These catalysts are thought to activate the substrates and facilitate the cascade of reactions leading to the final oxidation step. acs.org The yields for nicotinonitrile derivatives synthesized via this mechanism are often high, ranging from 50% to over 90%, with short reaction times. nih.govnih.gov

| Catalyst Type | Reaction Conditions | Yield Range | Reference |

|---|---|---|---|

| Nanomagnetic Metal-Organic Framework | Solvent-free, 40-60 min | 68-90% | nih.gov |

| Magnetic H-bond Catalyst (Fe₃O₄@SiO₂@tosyl-carboxamide) | Solvent-free | 50-73% | nih.gov |

Role of Intermediates in Cyclization Reactions

The formation of the this compound core structure heavily relies on the generation and subsequent reaction of key intermediates. In many synthetic routes, particularly those for the analogous 2-amino-4,6-diphenylnicotinonitriles, chalcones (1,3-diphenyl-2-propen-1-ones) are pivotal intermediates. mdpi.comnih.gov

The synthesis often proceeds in a stepwise or a one-pot manner involving two main stages:

Chalcone Formation : The initial step is a Claisen-Schmidt condensation between an acetophenone (providing the methyl group and one phenyl ring) and a benzaldehyde (B42025) (providing the other phenyl ring) under basic conditions. This reaction forms the corresponding chalcone, which possesses the α,β-unsaturated carbonyl system that is crucial for the subsequent cyclization. mdpi.comresearchgate.net

Cyclization : The formed chalcone intermediate then reacts with an active methylene compound, such as malononitrile, and a source of ammonia, typically ammonium acetate. This involves a Michael addition of the malononitrile anion to the β-carbon of the chalcone's α,β-unsaturated system. The resulting adduct undergoes a series of intramolecular cyclization, dehydration, and oxidation/aromatization steps to yield the final substituted nicotinonitrile ring. mdpi.com

| Stage | Reaction Type | Reactants | Key Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | Acetophenone, Benzaldehyde | Chalcone (1,3-diphenyl-2-propen-1-one) | mdpi.com |

| 2 | Michael Addition & Cyclization | Chalcone, Malononitrile, Ammonium Acetate | 2-Amino-4,6-diphenylnicotinonitrile | mdpi.com |

Comprehensive Spectroscopic and Crystallographic Methodologies for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds like 2-Methyl-4,6-diphenylnicotinonitrile in solution.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the lone proton on the pyridine (B92270) ring, and the protons of the two phenyl groups. The aromatic region would likely be complex due to overlapping signals from the phenyl rings. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the methyl carbon, the nitrile carbon, and the carbons of the pyridine and phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Atom Type | Technique | Predicted Chemical Shift (δ) in ppm |

|---|---|---|

| Methyl Protons (-CH₃) | ¹H NMR | ~2.5 |

| Aromatic Protons (Ar-H) | ¹H NMR | 7.0 - 8.5 |

| Pyridine Ring Proton | ¹H NMR | ~7.2 - 7.5 |

| Methyl Carbon (-CH₃) | ¹³C NMR | ~20 - 25 |

| Nitrile Carbon (-CN) | ¹³C NMR | ~115 - 120 |

Note: These are predicted values based on standard chemical shift ranges and may vary based on solvent and experimental conditions.

To resolve ambiguities from 1D spectra and confirm connectivity, two-dimensional (2D) NMR experiments are employed. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations, helping to piece together the entire molecular framework, such as the connections between the phenyl rings and the pyridine core.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the most prominent and diagnostic peak in the FT-IR spectrum would be the stretching vibration of the nitrile (-C≡N) group, which typically appears as a sharp, intense band around 2220-2230 cm⁻¹. Other expected vibrations include C-H stretching from the methyl and aromatic groups (above and below 3000 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and pyridine rings in the 1400-1600 cm⁻¹ region, and various bending vibrations in the fingerprint region (<1500 cm⁻¹). Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds of the phenyl rings.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Methyl C-H | Stretching | 2850 - 3000 | Medium |

| Nitrile C≡N | Stretching | 2220 - 2230 | Strong, Sharp |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Structure and Photophysical Characterization

UV-Visible absorption and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and photophysical properties of conjugated systems like this compound. The extended π-system, encompassing the phenyl rings and the nicotinonitrile core, is expected to give rise to strong absorption in the UV region, corresponding to π→π* transitions. The introduction of the methyl group may slightly alter the electronic properties compared to other derivatives. mdpi.com

The photophysical properties of such compounds are often sensitive to the solvent environment. mdpi.com Studies on similar nicotinonitrile derivatives have shown that changing solvent polarity can lead to shifts in the absorption and emission maxima (solvatochromism). mdpi.comnih.gov For instance, polar solvents might stabilize the excited state differently than non-polar solvents, leading to a red shift (a shift to longer wavelengths) in the fluorescence spectrum. This behavior provides insights into the change in dipole moment upon electronic excitation.

X-ray Crystallography for Solid-State Structure Determination

While the synthesis and basic characterization of this compound are documented, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure for this exact compound. Detailed crystallographic studies have been performed on closely related analogues, such as 2-methoxy-4,6-diphenylnicotinonitrile and various 2-amino-4,6-diphenylnicotinonitrile derivatives. nih.govmdpi.com These studies highlight the power of X-ray diffraction in elucidating molecular architecture in this class of compounds. However, due to the strict focus of this article, data from these analogues will not be presented. The following sections describe the types of information that a dedicated crystallographic study of this compound would provide.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, although weaker than covalent bonds, are fundamental in dictating the physical properties of the solid, such as melting point, solubility, and stability. An X-ray diffraction study of this compound would reveal the specific nature of these interactions.

Given its molecular structure, which features a nitrogen-containing pyridine ring, two phenyl rings, and a nitrile group, several types of intermolecular interactions would be anticipated and could be precisely quantified.

Hydrogen Bonding: Although a classic hydrogen bond donor (like O-H or N-H) is absent, weak C-H···N or C-H···π hydrogen bonds could play a significant role. The nitrogen atom of the nitrile group (C≡N) and the pyridine ring are potential hydrogen bond acceptors. A crystallographic analysis would measure the distances and angles of these interactions, confirming their presence and strength.

π–π Stacking: The presence of two aromatic phenyl rings and a pyridine ring makes π–π stacking interactions highly probable. These occur when the electron-rich π systems of adjacent aromatic rings align, contributing to crystal stability. The analysis would determine the centroid-to-centroid distances and the degree of ring slippage or offset, which characterize the geometry of these stacking interactions.

Van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules. A detailed analysis of the crystal packing would show how the molecules arrange to maximize attractive van der Waals contacts, leading to an efficiently packed, low-energy structure.

A hypothetical data table summarizing the types of interactions that would be investigated is presented below.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) |

| Weak H-Bond | C-H (Phenyl, Methyl) | N (Nitrile, Pyridine) | 2.2 - 3.2 |

| π–π Stacking | Phenyl/Pyridine Ring | Phenyl/Pyridine Ring | 3.3 - 3.8 |

| C-H···π Interaction | C-H (Phenyl, Methyl) | π-system (Phenyl Ring) | 2.5 - 3.5 |

Note: This table is illustrative of the data that would be generated from an experimental X-ray crystallographic study.

The conformation of a molecule describes the spatial arrangement of its atoms, which can be altered by rotation about single bonds. While molecules in solution can adopt multiple conformations, in the crystalline state, they are typically locked into a single, low-energy conformation. X-ray crystallography provides a precise snapshot of this solid-state conformation.

Torsion Angle (C-C-C-C): The analysis would measure the dihedral angle between the plane of the pyridine ring and the plane of the phenyl ring at position 4, as well as the angle between the pyridine ring and the phenyl ring at position 6. For example, in the closely related 2-methoxy-4,6-diphenylnicotinonitrile, the two phenyl rings form dihedral angles of 10.90° and 42.14° with the pyridine ring. nih.gov Similar measurements for the title methyl compound would be essential to understand its specific steric and electronic properties in the solid state.

The planarity of the nicotinonitrile core and any deviations from ideal geometry would also be quantified. The data generated would allow for a detailed comparison between the experimentally observed solid-state conformation and conformations predicted by theoretical calculations.

A representative data table for key conformational parameters is shown below.

| Torsion Angle Description | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

| Pyridine-Phenyl (Pos. 4) | C(x) | C(y) | C(z) | C(a) | Value |

| Pyridine-Phenyl (Pos. 6) | C(x') | C(y') | C(z') | C(a') | Value |

Note: This table represents the type of data that would be obtained from an experimental X-ray diffraction study. Specific atom designators and angle values are pending experimental determination.

Theoretical and Computational Chemistry Studies of 2 Methyl 4,6 Diphenylnicotinonitrile

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Molecular Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.gov For a molecule like 2-Methyl-4,6-diphenylnicotinonitrile, DFT calculations would typically be employed to find the most stable three-dimensional arrangement of its atoms (geometry optimization) and to calculate various molecular properties. nih.govmdpi.com These properties include the distribution of electron density, dipole moment, and a set of parameters known as molecular reactivity descriptors, which help predict the chemical behavior of the molecule. researchgate.netscirp.org

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. researchgate.netlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgnumberanalytics.com A smaller gap suggests the molecule is more reactive and can be more easily excited. mdpi.com For this compound, FMO analysis would reveal the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the behavior of molecules in their electronic excited states. nih.govresearchgate.net It is used to simulate spectroscopic properties, such as UV-visible absorption spectra, by calculating the energies required to promote an electron from an occupied orbital to an unoccupied one. mdpi.comcecam.org For this compound, TD-DFT calculations could predict its color, absorption wavelengths, and provide insight into its photophysical behaviors, such as fluorescence or phosphorescence, which are critical for applications in materials science like organic light-emitting devices (OLEDs). nih.govohio-state.edu The method can also help understand how the electronic structure changes upon light absorption. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Conformational Studies and Solvent Effects

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation for this compound would allow researchers to observe its dynamic conformational changes, such as the rotation of the phenyl rings relative to the central pyridine (B92270) ring. bohrium.com Furthermore, by including solvent molecules in the simulation, it is possible to study how the solvent environment affects the molecule's structure and flexibility, which is crucial for understanding its behavior in solution. mdpi.com

Advanced Intermolecular Interaction Analysis

In the solid state, the properties of a material are governed by how molecules pack together in the crystal lattice. This packing is directed by a network of intermolecular interactions.

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational chemistry studies focusing on This compound for the topics of Quantum Theory of Atoms in Molecules (QTAIM) or Energy Framework Computations for crystal lattice stability.

The search results consistently yield studies on structurally related but distinct compounds, such as 2-Methoxy-4,6-diphenylnicotinonitrile and various 2-Amino-4,6-diphenylnicotinonitrile derivatives. While these studies employ computational methods, including Density Functional Theory (DFT), Hirshfeld surface analysis, and in the case of the methoxy (B1213986) analogue, energy framework analysis, the findings are specific to those molecules and cannot be attributed to the methyl variant requested.

Therefore, it is not possible to generate an article with the specified outline and content for "this compound" as the foundational research data is not present in the public domain.

Strategic Applications of 2 Methyl 4,6 Diphenylnicotinonitrile in Advanced Materials Research

Development as Fluorescent Probes and Sensors

The inherent fluorescence of the nicotinonitrile core is a key feature driving its development into sensitive analytical tools. Research has focused on derivatives like 2-amino-4,6-diphenylnicotinonitriles (APNs), which have shown significant promise as fluorescent sensors. mdpi.com These compounds exhibit fluorescence that is highly sensitive to the surrounding solvent environment, a property known as solvatochromism. mdpi.com

The choice of solvent can influence the emission wavelength, leading to shifts that can be harnessed for sensing applications. mdpi.com For instance, studies on APN derivatives revealed that fluorescence emission maxima change depending on the polarity of the solvent. mdpi.com In dimethyl sulfoxide (B87167) (DMSO), a polar solvent, the compounds tend to exhibit a red shift (a shift to longer wavelengths) compared to their emission in less polar solvents. mdpi.com This behavior is attributed to the stabilization of polar excited states by the polar solvent. mdpi.com

The tunability of the emission wavelengths through chemical modification of the diphenylnicotinonitrile structure allows for the design of probes for specific targets. mdpi.com These shifts in the emission spectra can be used to create optical sensors for detecting various analytes or changes in environmental parameters. mdpi.com Furthermore, these APN derivatives have demonstrated higher sensitivity in monitoring processes like photopolymerization when compared to some commercially available probes. mdpi.com

Table 1: Fluorescence Emission Maxima (λmax) of 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Various Solvents

| Compound | DCM | DMSO | MeOH | THF | Toluene (B28343) |

| Derivative 1 | 412 nm | 420 nm | 415 nm | 410 nm | 405 nm |

| Derivative 2 | 415 nm | 425 nm | 418 nm | 412 nm | 408 nm |

| Derivative 3 | 420 nm | 433 nm | 422 nm | 415 nm | 410 nm |

| Derivative 4 | 414 nm | 423 nm | 417 nm | 411 nm | 407 nm |

| Derivative 5 | 418 nm | 428 nm | 420 nm | 414 nm | 409 nm |

| Derivative 6 | 422 nm | 430 nm | 425 nm | 418 nm | 412 nm |

Data sourced from a study on 2-amino-4,6-diphenylnicotinonitrile derivatives and illustrates the solvent-dependent shift in fluorescence emission. mdpi.com

Exploration in Organic Light-Emitting Materials and Devices

The photophysical properties of 2-methyl-4,6-diphenylnicotinonitrile make it a candidate for use in the development of organic light-emitting diodes (OLEDs). evitachem.com OLED technology relies on organic compounds that emit light when an electric current is applied, and the performance of the device is heavily dependent on the chemical and physical properties of the emitter material. researchgate.net

Compounds with conjugated π-systems, like this compound, are essential for electroluminescence. researchgate.net The search for new organic materials is crucial for advancing OLED technology, particularly for achieving high efficiency and specific emission colors. researchgate.netrsc.org The incorporation of nitrogen atoms into polycyclic aromatic structures, such as the pyridine (B92270) core in this compound, can be a strategy to fine-tune the electronic structure, including the energy gap and photoluminescence behavior. mdpi.com While detailed performance data in OLED devices is still emerging, the compound has been identified as a molecule of interest in the field of material science for this application. evitachem.com

Role as Precursors for Novel Heterocyclic Architectures

In synthetic chemistry, this compound serves as a valuable building block for constructing more complex, novel heterocyclic architectures. evitachem.com The reactivity of its functional groups, particularly the cyano (nitrile) group, allows it to participate in a variety of chemical transformations. evitachem.com

The nitrile group is a versatile functional group that can undergo several key reactions:

Nucleophilic Substitution: The cyano group can be replaced by other functional groups under appropriate reaction conditions. evitachem.com

Reduction: The nitrile can be reduced to form an amine or an aldehyde using specific reducing agents. evitachem.com

Cyclization Reactions: The nitrile group can participate in cyclization reactions to form new rings. For example, nicotinonitrile derivatives can be used to synthesize fused heterocyclic systems like pyrazolo[3,4-b]pyridin-3-amine through reactions with reagents like hydrazine (B178648) hydrate. scirp.org

These transformations enable chemists to use this compound as a starting material to build a diverse range of polycyclic and functionally substituted molecules. scirp.orgopenmedicinalchemistryjournal.com This versatility is crucial for drug discovery and the development of new materials where complex, tailored molecular structures are required. openmedicinalchemistryjournal.com The synthesis of bipyridyl derivatives from enamine precursors, which share structural similarities, further illustrates the potential pathways available for elaborating the nicotinonitrile core. scirp.org

Table 2: Potential Chemical Transformations of this compound for Heterocycle Synthesis

| Reaction Type | Reagent Example | Resulting Functional Group/Structure |

| Nucleophilic Substitution | H₂O / H⁺ or OH⁻ | Carboxylic Acid / Amide |

| Reduction | LiAlH₄ or H₂ / Catalyst | Primary Amine (Aminomethyl group) |

| Cyclization | Hydrazine Hydrate | Fused Pyrazole Ring |

This table summarizes potential synthetic routes based on the known reactivity of the nitrile functional group. evitachem.comscirp.org

Application as Ligands in Coordination Chemistry for Catalytic Systems

The molecular structure of this compound, which contains both a pyridine ring and a nitrile group, suggests its potential use as a ligand in coordination chemistry. Ligands are essential for controlling the reactivity and selectivity of transition metal catalysts. nih.gov Nitrogen-containing heterocycles, especially pyridine derivatives, are a well-established and important class of ligands. nih.govnih.gov

There is a growing need for new nitrogen- and oxygen-based ligand libraries, particularly for catalysis involving non-precious metals like nickel, copper, and iron. nih.gov The pyridine nitrogen atom in this compound can act as a coordination site for a metal center. The nitrile nitrogen could also potentially coordinate, allowing the molecule to act as a bidentate ligand, binding to a metal at two points. The specific steric and electronic properties conferred by the methyl and phenyl substituents would influence the stability and reactivity of the resulting metal complex.

While the direct application of this compound as a ligand in a specific catalytic system is an area for further research, its structural motifs are found in ligands used for important reactions like cross-coupling. nih.gov The development of new ligands is a key driver for discovering novel catalytic activities and improving the efficiency of known chemical transformations. nih.govabcr.com

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly pivotal in the synthesis of complex organic molecules, including nicotinonitrile derivatives. researchgate.net Future research will likely focus on creating synthetic pathways that are not only efficient but also environmentally sustainable and atom-economical. An atom-economical reaction is one that maximizes the incorporation of all reactant atoms into the final product, minimizing waste. semanticscholar.org

Current research into related 2-amino-4,6-diphenylnicotinonitrile compounds has already paved the way for such advancements. Methodologies that are being explored and refined include:

Solvent-Free and Water-Based Reactions: Moving away from hazardous organic solvents is a primary goal of green chemistry. Researchers have successfully synthesized 2-amino-4,6-diphenylnicotinonitriles under solvent-free (neat) conditions, which simplifies the process and reduces environmental impact. aps.org The use of water as a reaction medium offers another green alternative. aps.orgmdpi.com

Energy-Efficient Synthesis: Microwave and ultrasonic irradiation have been employed to accelerate reaction times and improve yields for the synthesis of nicotinonitrile derivatives. aps.orgmdpi.com A study utilizing boric acid as a catalyst under microwave irradiation in solvent-free conditions demonstrated a green and efficient method for preparing these compounds. nih.gov

Advanced Catalysis: The development of novel catalysts is central to sustainable synthesis. Various catalysts, from HBF₄ to heterogeneous nanocatalysts, have been used to facilitate the synthesis of 2-amino-4,6-diphenylnicotinonitriles. aps.orgmdpi.com A significant area of emerging research involves the use of recyclable nanocatalysts, such as layered double hydroxides (LDH), which allow for high product yields in short reaction times under mild, solvent-free conditions and can be reused multiple times without significant loss of efficiency. acs.org

Future efforts will aim to adapt and optimize these sustainable methods specifically for 2-Methyl-4,6-diphenylnicotinonitrile, focusing on maximizing yield while adhering to the principles of atom economy and green chemistry.

| Catalyst / Method | Conditions | Key Advantages | Yield | Ref. |

| Boric Acid | Microwave, Solvent-Free | Green catalyst, Short reaction times | Good | nih.gov |

| LDH@TRMS@BDSA@Cu | 40 °C, Solvent-Free | Recyclable (4 cycles), Rapid (5-23 min) | 86-96% | acs.org |

| Various Catalysts | Microwave / Ultrasonic Irradiation | Enhanced yield and efficiency | High | aps.org |

Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

While traditional spectroscopic methods like NMR and IR are routinely used for the final characterization of nicotinonitrile derivatives, the application of advanced in-situ techniques for real-time monitoring of their synthesis is a nascent field. mdpi.comnih.gov In-situ spectroscopy allows chemists to observe the formation of intermediates, track reactant consumption, and understand reaction kinetics as they happen, without altering the reaction environment.

This real-time analysis is crucial for optimizing reaction conditions, improving yields, and ensuring safety, particularly in scaling up production. Future research could involve integrating techniques such as:

In-situ FT-IR or Raman Spectroscopy: To monitor the vibrational changes in functional groups as the reaction progresses.

Process Analytical Technology (PAT): Integrating these spectroscopic tools into a continuous flow synthesis setup could enable automated control and optimization of the reaction parameters.

The application of these advanced monitoring techniques to the synthesis of this compound would provide unprecedented insight into its formation mechanism, paving the way for more efficient and controlled manufacturing processes.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The convergence of computational chemistry and artificial intelligence is set to revolutionize molecular design. For this compound and its analogs, this integration offers the potential to rapidly screen virtual libraries of compounds and predict their properties before undertaking costly and time-consuming laboratory synthesis.

Computational studies on related nicotinonitrile derivatives have already laid the groundwork for this approach. Using methodologies like Density Functional Theory (DFT), researchers have been able to:

Analyze Molecular Structure: DFT is used to determine optimized molecular geometries and understand intermolecular interactions like π–π stacking that stabilize the crystal structure. nih.govnih.gov

Predict Electronic Properties and Reactivity: Calculations of Frontier Molecular Orbitals (HOMO-LUMO) provide insights into the electronic structure, stability, and potential reactivity of the molecules. semanticscholar.orgmdpi.comnih.gov The HOMO-LUMO energy gap is a key parameter reflecting electronic delocalization and reactivity patterns. semanticscholar.org

Map Reactivity Hotspots: Molecular Electrostatic Potential (MEP) maps can be generated to identify electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

The next step is to use the data generated from these quantum chemical calculations to train machine learning (ML) models. sciety.org These ML algorithms can learn the complex relationships between a molecule's structure and its properties, enabling the rapid and accurate prediction of characteristics like photophysical behavior, solubility, or biological activity for novel, unsynthesized derivatives of this compound. sciety.orgnih.gov

Exploration of Structure-Photophysical Property Relationships for Targeted Material Design

Nicotinonitrile derivatives are known for their interesting photophysical properties, making them candidates for applications in materials science, such as in organic light-emitting devices (OLEDs) or as fluorescent molecular sensors. nih.gov A key area of ongoing research is to precisely understand and control the relationship between the molecular structure of these compounds and their optical properties.

Studies on 2-amino-4,6-diphenylnicotinonitriles have shown that their fluorescence is highly sensitive to their environment and structure:

Solvatochromism: The fluorescence emission spectra of these compounds exhibit significant shifts depending on the polarity of the solvent. semanticscholar.orgmdpi.com For example, emission bands experience a red shift (a shift to longer wavelengths) when the solvent is changed from a non-polar one like toluene (B28343) to a polar one like DMSO. mdpi.com This behavior is crucial for designing chemical sensors.

Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the phenyl rings can tune the electronic structure and, consequently, the fluorescence properties of the molecule. semanticscholar.org

Future work will focus on systematically modifying the structure of this compound—for instance, by introducing different functional groups at various positions—and correlating these changes with detailed photophysical measurements. This exploration, guided by theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations, will allow for the targeted design of new materials with tailored absorption and emission profiles for specific technological applications. semanticscholar.orgmdpi.com

| Compound Derivative | Solvent System | Emission Max (nm) | Key Observation | Ref. |

| Compound 3 (amino-derivative) | Toluene -> DMSO | 401 -> 414 | Red shift with increasing solvent polarity | mdpi.com |

| Compound 5 (amino-derivative) | Toluene -> DMSO | 404 -> 420 | Red shift with increasing solvent polarity | mdpi.com |

| Compound 6 (amino-derivative) | Toluene -> DMSO | 412 -> 427 | Red shift with increasing solvent polarity | mdpi.com |

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-4,6-diphenylnicotinonitrile and its derivatives?

Methodological Answer: The synthesis typically involves alkylation or condensation reactions. For example:

- Phase-transfer catalysis : Reacting 3-cyano-4,6-dimethyl-2-mercaptopyridine with benzyl chloride in the presence of tetrabutylammonium bromide (TBAB) under alkaline conditions yields 2-(benzylthio) derivatives (55% yield) .

- Acid-catalyzed hydrolysis : Controlled hydrolysis of 2-(alkylthio)nicotinonitriles using HCl or HBF4 produces nicotinamide derivatives, optimized for high yields (e.g., 68% with HBF4) .

Q. Table 1: Synthetic Methods for Derivatives

| Method | Catalyst/Reagents | Yield (%) | Reference |

|---|---|---|---|

| Phase-transfer alkylation | TBAB, benzyl chloride | 55 | |

| HBF4-catalyzed reaction | HBF4, anomeric oxidation | 68 |

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- X-ray diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., CH–π and π–π stacking in orthorhombic systems) .

- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., 6.5% H-bonding contribution in related analogs) .

- Density Functional Theory (DFT) : Computes HOMO-LUMO gaps (e.g., 4.12 eV) and aromaticity indices (NICS values) to correlate electronic structure with reactivity .

Q. How is the cytotoxicity of this compound derivatives evaluated in pharmacological studies?

Methodological Answer:

- MTT assay : Measures cell viability via mitochondrial reduction of tetrazolium dyes. For example, derivatives are tested against HT-29 (colon), H460 (lung), and MDA-MB-231 (breast) cancer cell lines, with IC50 values calculated from dose-response curves .

- Scaffold modification : Replacing the pyridine core with imidazo[1,2-a]pyridine enhances activity, as seen in derivative 4n (IC50 = 8.2 µM against MDA-MB-231) .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate electronic properties and binding mechanisms?

Methodological Answer:

- DFT calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to compute electrostatic potential maps, identifying nucleophilic/electrophilic sites (e.g., cyano group as a reactive hotspot) .

- Molecular docking (AutoDock Vina) : Predict binding affinities to targets like EGFR or tubulin. For example, methoxy-substituted analogs show stronger hydrophobic interactions in kinase binding pockets .

Q. What strategies address contradictions in experimental data (e.g., synthetic yields vs. bioactivity)?

Methodological Answer:

- Reaction optimization : Vary catalysts (e.g., TBAB vs. HBF4) and solvents (ethanol vs. DMF) to improve yields. For example, HBF4 increases reaction efficiency by stabilizing intermediates via anomeric effects .

- Bioactivity normalization : Use logP values to correlate lipophilicity with cytotoxicity. Derivatives with logP > 3.5 often show better membrane permeability but may have off-target effects .

Q. Table 2: Addressing Data Contradictions

Q. How to conduct structure-activity relationship (SAR) studies on nicotinonitrile derivatives?

Methodological Answer:

- Substituent variation : Introduce electron-withdrawing (e.g., NO2) or donating (e.g., OMe) groups at the 2-, 4-, or 6-positions to modulate electronic effects. For example, methoxy groups enhance π-stacking but reduce solubility .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to map steric/electrostatic fields. A study on imidazo[1,2-a]pyridines showed bulky aryl groups at C7 improve antitumor activity .

Q. How do crystal packing interactions influence the physicochemical stability of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.